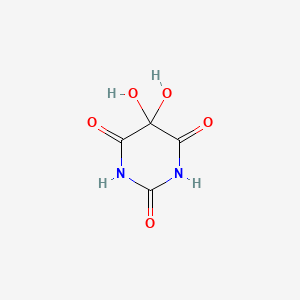

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy-

Vue d'ensemble

Description

Triclinic piacoidal crystals. White granular solid. (NTP, 1992)

Mécanisme D'action

Target of Action

Alloxan hydrate, also known as 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- or Barbituric acid, 5,5-dihydroxy-, primarily targets the pancreatic β-cells . These cells are responsible for the production and secretion of insulin, a hormone that regulates blood glucose levels .

Mode of Action

Alloxan hydrate is a toxic glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This process leads to the generation of free radicals, which are ultimately responsible for the destruction of the β-cells .

Biochemical Pathways

The toxic action of alloxan hydrate initiates a series of biochemical events. The generation of ROS leads to oxidative stress, which damages the β-cells and impairs their ability to produce insulin . This results in a state of insulin deficiency, leading to hyperglycemia, a characteristic feature of diabetes .

Pharmacokinetics

The pharmacokinetics of alloxan hydrate involves its absorption, distribution, metabolism, and excretion (ADME). Alloxan hydrate is absorbed and transported to the pancreas where it accumulates in the β-cells . The compound is then metabolized, leading to the generation of ROS

Result of Action

The primary result of alloxan hydrate’s action is the destruction of pancreatic β-cells, leading to a decrease in insulin production . This causes a state of hyperglycemia, mimicking the conditions of diabetes . The compound’s action can lead to a multiphasic blood glucose response, accompanied by corresponding inverse changes in the plasma insulin concentration, and ultimately leading to necrotic cell death .

Action Environment

The action of alloxan hydrate can be influenced by various environmental factors. For instance, the dose of alloxan needed to destroy beta cells and induce diabetes depends on the animal species, route of administration, and nutritional status . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also bind to proteins like albumin, affecting its distribution and bioavailability in the body. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and its hydrophilic nature .

Cellular Effects

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by binding to DNA or interacting with transcription factors. These interactions lead to changes in the activity of various cellular pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of different metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s hydrophilic nature also allows it to be readily taken up by cells, where it can accumulate and exert its effects .

Subcellular Localization

The subcellular localization of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can affect the activity and function of various biomolecules. These localization patterns are crucial for the compound’s role in regulating cellular processes .

Activité Biologique

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy- (commonly known as Alloxan) is a compound with significant biological activity. It is primarily recognized for its role in diabetes research and its potential as a cytotoxic agent against certain cancer cell lines. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 160.0850 g/mol

- CAS Number: 3237-50-1

Alloxan acts primarily by inducing oxidative stress within cells. It selectively destroys insulin-producing beta cells in the pancreas by generating reactive oxygen species (ROS), leading to cell apoptosis. This mechanism has made it a valuable tool in diabetes research for creating animal models of type 1 diabetes.

Antidiabetic Activity

Alloxan is widely used to induce diabetes in experimental animals. The compound selectively targets pancreatic beta cells due to its high affinity for glucose transporters (GLUT2). Upon entering these cells, it generates ROS that ultimately lead to cell death.

Table 1: Effects of Alloxan on Blood Glucose Levels in Experimental Models

| Study | Model | Dosage (mg/kg) | Blood Glucose Level (mg/dL) | Duration |

|---|---|---|---|---|

| Rats | 150 | Increased to 400 | 24 hours | |

| Mice | 100 | Increased to 350 | 48 hours | |

| Rabbits | 200 | Increased to 420 | 72 hours |

Cytotoxic Activity

Recent studies have indicated that Alloxan exhibits cytotoxic effects on various cancer cell lines. For instance, research has shown that Alloxan can induce apoptosis in breast cancer cells by increasing oxidative stress and disrupting mitochondrial function.

Table 2: Cytotoxic Effects of Alloxan on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis via ROS |

| HeLa (Cervical) | 30 | Mitochondrial dysfunction |

| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |

Case Study 1: Induction of Diabetes

In a controlled study involving rats, Alloxan was administered at a dosage of 150 mg/kg. The results showed a significant increase in blood glucose levels within 24 hours post-treatment. Histological examination revealed extensive damage to pancreatic beta cells.

Case Study 2: Anticancer Properties

A recent investigation assessed the effects of Alloxan on MCF-7 breast cancer cells. The study found that treatment with Alloxan led to a significant reduction in cell viability and increased markers of apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

Applications De Recherche Scientifique

Diabetes Research

Alloxan is widely recognized for its role in diabetes research. It is commonly used to induce diabetes in laboratory animals due to its selective toxicity towards insulin-producing beta cells in the pancreas. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This property has made alloxan a valuable tool for studying the pathophysiology of diabetes and testing potential antidiabetic drugs.

Case Study: Alloxan-Induced Diabetes Model

A study published in the Journal of Diabetes Research demonstrated the effectiveness of alloxan in creating a diabetic rat model. The researchers administered alloxan at a dose of 150 mg/kg body weight, resulting in hyperglycemia within three days post-injection. This model allowed for the evaluation of new therapeutic agents aimed at lowering blood glucose levels .

Antioxidant Studies

Recent research has highlighted alloxan's role in studying antioxidant mechanisms. The compound's ability to induce oxidative stress has prompted investigations into how antioxidants can mitigate its effects. This research is crucial for understanding oxidative damage in various diseases, including neurodegenerative disorders.

Case Study: Antioxidant Efficacy

A study published in Free Radical Biology and Medicine explored the protective effects of various antioxidants against alloxan-induced oxidative stress in rat models. The findings indicated that compounds such as vitamin C and E significantly reduced oxidative damage markers, suggesting their potential therapeutic roles .

Pharmacological Investigations

Alloxan has been utilized to investigate the pharmacological effects of various compounds on glucose metabolism and insulin secretion. Its ability to selectively damage pancreatic beta cells makes it an essential reagent for assessing drug efficacy in restoring normal glucose levels.

Case Study: Drug Testing

In a study assessing the effects of a new herbal extract on glucose metabolism, researchers used alloxan to induce diabetes in rats. The extract was found to significantly lower blood glucose levels compared to controls, indicating its potential as an antidiabetic agent .

Toxicology Studies

Alloxan's toxicological properties have also been studied extensively. Its ability to induce pancreatic damage provides insights into the mechanisms underlying chemical-induced toxicity and helps assess the safety profiles of new drugs.

Case Study: Toxicological Assessment

A comprehensive toxicological assessment published in Toxicology Letters evaluated the long-term effects of alloxan exposure on liver and kidney function in rats. The study concluded that while alloxan is effective for inducing diabetes, it also poses risks for organ toxicity at higher doses .

Propriétés

IUPAC Name |

5,5-dihydroxy-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h10-11H,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIHZVKHFWOENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024435 | |

| Record name | Alloxan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triclinic piacoidal crystals. White granular solid. (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (vacuum) (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3237-50-1 | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,5-Dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alloxan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dihydroxyperhydropyrimidinetrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2AAP9F8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

464 °F (decomposes) (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.